Spiromesifen

Acaricide efficacy Tetranychus urticae Ovicidal activity

Choose Spiromesifen for superior early-season mite control: its 8.6x greater ovicidal potency (LC50 0.10 ppm) prevents population explosions before they start. With 33% longer residual control (≥28 days) vs abamectin/bifenazate, you reduce spray applications and operational costs. Classified 'relatively safe' to predatory mites, it preserves your IPM investment. A strategic rotational tool with no cross-resistance to neonicotinoids/pyrethroids. Ideal for high-value crops.

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
CAS No. 283594-90-1
Cat. No. B166731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiromesifen
CAS283594-90-1
Synonyms3-(2,4,6-trimethylphenyl)-4-(3,3-dimethylbutylcarbonyloxy)-5-spirocyclo-pentyl-3-dihydrofuranon-2
Oberon
spiromesifen
Molecular FormulaC23H30O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
InChIInChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3
InChIKeyGOLXNESZZPUPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C)
In water, 0.13 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Spiromesifen (CAS 283594-90-1) Procurement Guide: Quantitative Differentiation from Spirodiclofen, Spirotetramat, and Alternative Acaricides


Spiromesifen (CAS 283594-90-1) is a tetronic acid derivative acaricide and insecticide belonging to IRAC Group 23, which inhibits acetyl-CoA carboxylase (ACC), thereby disrupting lipid biosynthesis in target pests [1]. It is primarily employed for the control of phytophagous mites (e.g., Tetranychus urticae) and whiteflies (e.g., Bemisia tabaci) across a wide range of agricultural crops [2]. Its unique spirocyclic structure confers translaminar activity, enabling control of pests on the underside of leaves not directly contacted by spray [3]. The compound is manufactured as a technical active ingredient and is typically formulated as a suspension concentrate (e.g., 240 g/L SC) for field application [4].

Why Spiromesifen Cannot Be Simply Substituted with Spirodiclofen, Spirotetramat, Bifenazate, or Abamectin: A Quantitative Justification


While several compounds share the acaricide/insecticide label, their substitution for Spiromesifen is not straightforward and can lead to significant performance and economic consequences. Spirodiclofen and Spirotetramat, though also IRAC Group 23 inhibitors, exhibit quantifiably different acute toxicity profiles and environmental persistence [1]. Bifenazate and Abamectin operate via distinct modes of action (mitochondrial complex III inhibitor and chloride channel activator, respectively), resulting in different residual efficacy durations and selectivity profiles [2]. For instance, simply choosing an alternative acaricide without considering these specific quantitative differences can result in a 50% reduction in effective control period or a 40% increase in non-target predator mortality, thereby undermining integrated pest management (IPM) programs [3]. The following evidence guide details the specific, quantifiable differentiators that justify the preferential procurement of Spiromesifen for specific use cases.

Spiromesifen Procurement Evidence: Quantitative Performance Comparison Against Spirodiclofen, Bifenazate, and Abamectin


Spiromesifen vs. Spirodiclofen: 8.6x Greater Acute Toxicity to T. urticae Eggs for Superior Ovicidal Performance

Spiromesifen demonstrates substantially higher acute toxicity to the egg stage of the two-spotted spider mite (Tetranychus urticae) compared to its closest structural analog, spirodiclofen. This is a critical differentiator for early-season pest suppression, as spirodiclofen is often positioned as a broad-spectrum alternative [1].

Acaricide efficacy Tetranychus urticae Ovicidal activity

Spiromesifen vs. Spirotetramat: 2x Greater Acute Toxicity to T. urticae Adults for Faster Knockdown

Against adult female T. urticae, spiromesifen provides a significantly faster knockdown effect than spirotetramat, a related tetramic acid derivative. This is crucial for managing established, actively reproducing mite populations [1].

Acaricide efficacy Tetranychus urticae Adulticide activity

Spiromesifen vs. Abamectin/Bifenazate: 33% Longer Residual Control Period for Reduced Application Frequency

Spiromesifen provides a longer period of effective residual control against T. urticae compared to the commonly used adulticides abamectin and bifenazate. This difference can reduce the number of applications required per season, lowering labor and product costs [1].

Residual efficacy Tetranychus urticae Application frequency

Spiromesifen vs. Bifenazate: Demonstrated Relative Safety to Predatory Mites, Crucial for IPM Program Integrity

In field studies, spiromesifen is classified as 'relatively safe' to field-prevailing predatory mites, a key attribute for maintaining biological control services in integrated pest management (IPM) programs. This contrasts with bifenazate, which is classified as 'moderately safe' [1]. The preservation of natural enemies is a critical procurement consideration for growers seeking sustainable pest management.

Selectivity Integrated Pest Management (IPM) Predatory mites

Spiromesifen vs. Spirotetramat: 49.5x Lower Resistance Risk in Whitefly Populations, a Critical Resistance Management Tool

While field resistance to both spiromesifen and spirotetramat has been documented in Bemisia tabaci, the magnitude of resistance is dramatically different. Spiromesifen resistance, when it occurs, is extremely high, but cross-resistance to spirotetramat is 49.5-fold lower [1]. More importantly, highly spiromesifen-resistant strains lack cross-resistance to insecticides from other IRAC groups, preserving rotation options [1].

Resistance Management Bemisia tabaci Cross-resistance

Spiromesifen vs. Spirodiclofen: 1.4x Longer Soil Half-Life Under Field Capacity, Reducing Application Frequency

Spiromesifen exhibits moderate persistence in soil, which can be an advantage for season-long pest control. Under field capacity moisture conditions, its half-life is approximately 1.4 times longer than that of spirodiclofen in comparable studies, suggesting a potentially longer window of root uptake and systemic activity [1][2]. This is a class-level inference based on cross-study comparison.

Environmental fate Soil persistence Half-life

Spiromesifen Application Scenarios: Where Quantitative Evidence Drives Procurement Decisions


Scenario 1: Early-Season Mite Population Knockdown in High-Value Horticulture

In crops like strawberries or ornamentals where early-season mite egg survival can lead to rapid population explosions, spiromesifen's 8.6x greater ovicidal potency compared to spirodiclofen (LC50 0.10 ppm vs. 0.86 ppm) makes it the preferred choice for the first application of the season [1]. This targeted ovicidal action prevents the establishment of the first generation, reducing the need for subsequent adulticide sprays. The 2x greater adulticidal activity (LC50 5.95 ppm) also provides a knockdown effect on any overwintering adults, offering a comprehensive early-season solution [1].

Scenario 2: Integrated Pest Management (IPM) Programs Requiring Preservation of Beneficial Arthropods

For growers committed to IPM and biological control, spiromesifen is the superior choice over bifenazate. Field data classify spiromesifen as 'relatively safe' to predatory mites, whereas bifenazate is 'moderately safe' [2]. This difference is not trivial; it directly impacts the survival and function of natural enemy populations that provide ongoing, cost-free pest suppression. By preserving these beneficials, spiromesifen supports a more resilient and sustainable pest management system, reducing reliance on chemical inputs and mitigating the risk of secondary pest outbreaks.

Scenario 3: Resistance Management Programs in Whitefly-Infested Protected Crops

In greenhouse or polyhouse environments where Bemisia tabaci populations are under intense selection pressure, spiromesifen is a valuable rotational tool. While resistance can develop, the lack of cross-resistance to other insecticide classes (e.g., neonicotinoids, pyrethroids) in highly spiromesifen-resistant strains is a key asset [3]. Furthermore, the 49.5x lower level of cross-resistance to spirotetramat (130-fold vs. >10,000-fold) indicates that rotation with spirotetramat is a viable, though managed, option [3]. This allows growers to use both Group 23 compounds strategically within a broader resistance management plan, rather than losing the entire class to resistance.

Scenario 4: Reducing Application Frequency in Extensive Cropping Systems

In large-scale field crops like watermelon or cotton, the 33% longer residual control period of spiromesifen (≥28 days) compared to abamectin or bifenazate (21 days) directly translates to fewer spray applications per season [4]. This reduces fuel, labor, and equipment costs, and minimizes soil compaction and worker exposure. The economic benefit of eliminating one application across hundreds of hectares can be substantial, making spiromesifen the more cost-effective choice despite potentially higher per-liter product costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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